2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone
Overview
Description
“2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone” is a chemical compound with the linear formula C23H25ClO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C23H25ClO2 . The molecular weight is 368.908 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its linear formula C23H25ClO2 and its molecular weight of 368.908 .Scientific Research Applications
Pharmaceutical Research: Antileishmanial and Antimalarial Agents
This compound has potential applications in pharmaceutical research, particularly in the development of treatments for tropical diseases. Pyrazole-bearing compounds, which can be synthesized from similar ketones, have shown potent antileishmanial and antimalarial activities . The structural similarity suggests that “2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone” could be a precursor or a candidate for creating new pharmacophores for safe and effective antileishmanial and antimalarial agents.
Chemical Education: Teaching Organic Reaction Mechanisms
In educational settings, this compound can be used to demonstrate various organic reactions, such as nucleophilic addition or the formation of oximes and hydrazones . It can help students understand reaction mechanisms and the influence of different functional groups on chemical reactivity.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO2/c21-16-11-9-14(10-12-16)18(17-7-4-8-19(17)22)13-20(23)15-5-2-1-3-6-15/h1-3,5-6,9-12,17-18H,4,7-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLCCWPLUPOJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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